An In-Depth Technical Guide to tert-Butyl (4-oxobutan-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to tert-Butyl (4-oxobutan-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
[City, State] – January 13, 2026 – This whitepaper provides a comprehensive technical overview of tert-Butyl (4-oxobutan-2-yl)carbamate, a valuable chiral building block in modern organic synthesis and pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, details the compound's nomenclature, physicochemical properties, synthesis methodologies, and its strategic application in the construction of complex molecular architectures.
Chemical Identity and Nomenclature
IUPAC Name: tert-butyl N-(4-oxobutan-2-yl)carbamate[1]
Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
tert-Butyl (4-oxobutan-2-yl)carbamate[1]
-
Carbamic acid, (1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester[1]
-
N-tert-butoxycarbonyl-3-methyl-beta-alaninal[1]
-
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate (for the R-enantiomer)[2]
-
CAS Number: 186743-06-6 (for the racemic mixture)[1]
-
CAS Number: 497861-77-5 (for the R-enantiomer)[2]
Molecular Formula: C₉H₁₇NO₃[1]
Molecular Weight: 187.24 g/mol [1]
The structure features a terminal aldehyde, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a chiral center at the C2 position of the butane chain. The Boc protecting group is crucial for its utility, as it is stable under a range of reaction conditions but can be readily removed under acidic conditions, allowing for selective manipulation of the amine functionality.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of tert-Butyl (4-oxobutan-2-yl)carbamate is provided in Table 1.
Table 1: Physicochemical Properties of tert-Butyl (4-oxobutan-2-yl)carbamate
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Boiling Point | 279.9±23.0°C at 760 mmHg | [2] |
| Storage | -20°C, under inert gas | [2] |
Spectroscopic Characterization:
The structural features of tert-Butyl (4-oxobutan-2-yl)carbamate can be confirmed using standard spectroscopic techniques. Representative predicted data is presented in Tables 2 and 3.
Table 2: Predicted ¹H NMR Spectroscopic Data for tert-Butyl (4-oxobutan-2-yl)carbamate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | CHO |
| ~5.0 | br s | 1H | NH |
| ~4.2 | m | 1H | CH-NH |
| ~2.8 | t | 2H | CH₂-CHO |
| ~1.4 | s | 9H | C(CH₃)₃ |
| ~1.2 | d | 3H | CH-CH₃ |
| Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz. |
Table 3: Predicted ¹³C NMR Spectroscopic Data for tert-Butyl (4-oxobutan-2-yl)carbamate
| Chemical Shift (ppm) | Assignment |
| ~202.0 | C=O (aldehyde) |
| ~155.0 | C=O (carbamate) |
| ~80.0 | C(CH₃)₃ |
| ~48.0 | CH-NH |
| ~46.0 | CH₂-CHO |
| ~28.3 | C(CH₃)₃ |
| ~20.0 | CH-CH₃ |
| Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz. |
Synthesis Methodologies: A Focus on Oxidation of the Precursor Alcohol
The most common and efficient method for the synthesis of tert-Butyl (4-oxobutan-2-yl)carbamate is the oxidation of its corresponding alcohol precursor, tert-butyl (4-hydroxybutan-2-yl)carbamate. The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. Two widely employed methods are the Dess-Martin oxidation and the Swern oxidation, both known for their mild reaction conditions and compatibility with a variety of functional groups.
Dess-Martin Oxidation
The Dess-Martin oxidation utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP), to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1][3] This method is favored for its mild conditions, rapid reaction times, and the avoidance of toxic chromium-based reagents.[3]
Causality of Experimental Choices:
-
Dess-Martin Periodinane (DMP): DMP is chosen for its high selectivity for alcohol oxidation and its tolerance of other functional groups, such as the Boc-protected amine in the substrate. Its solubility in common organic solvents like dichloromethane facilitates a homogeneous reaction.[4]
-
Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for both the substrate and DMP, and its low boiling point simplifies product isolation.
-
Room Temperature Reaction: The reaction proceeds efficiently at room temperature, avoiding the need for specialized cooling or heating equipment.[3]
-
Sodium Bicarbonate Buffer: The oxidation reaction produces acetic acid as a byproduct. A buffer such as sodium bicarbonate is often added to neutralize the acid and protect acid-sensitive functional groups, like the Boc group.[3]
Experimental Protocol: Dess-Martin Oxidation of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate
-
To a solution of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 equivalent) in dichloromethane (DCM, 0.1 M) is added sodium bicarbonate (2.0 equivalents).
-
Dess-Martin periodinane (1.2 equivalents) is added portion-wise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude aldehyde is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (S)-tert-butyl (4-oxobutan-2-yl)carbamate.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the aldehyde product showing a higher Rf value than the starting alcohol. The complete consumption of the starting material and the appearance of a single major product spot indicate a successful reaction. The final product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy.
Swern Oxidation
The Swern oxidation is another mild and efficient method for oxidizing alcohols to aldehydes or ketones.[5][6][7] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][8]
Causality of Experimental Choices:
-
DMSO and Oxalyl Chloride: This combination forms the reactive electrophilic sulfur species in situ, which is the active oxidant.[8]
-
Low Temperature (-78 °C): The reaction is performed at low temperatures to control the reactivity of the intermediate species and prevent side reactions.[5]
-
Triethylamine (TEA): A hindered organic base is used to deprotonate the intermediate and facilitate the elimination reaction that forms the carbonyl group, while minimizing nucleophilic attack on the reactive intermediate.[5]
Experimental Protocol: Swern Oxidation of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate
-
A solution of oxalyl chloride (1.5 equivalents) in DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 equivalent) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Self-Validating System: Similar to the Dess-Martin oxidation, the reaction progress is monitored by TLC. The characteristic malodorous dimethyl sulfide byproduct is a qualitative indicator of reaction progression. Spectroscopic analysis of the purified product validates its structure.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of tert-Butyl (4-oxobutan-2-yl)carbamate.
Applications in Drug Discovery and Development
tert-Butyl (4-oxobutan-2-yl)carbamate is a versatile chiral building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. Its bifunctional nature, possessing both an electrophilic aldehyde and a protected nucleophilic amine precursor, allows for a range of synthetic transformations.
Synthesis of Chiral Pyrrolidines
The aldehyde functionality of tert-Butyl (4-oxobutan-2-yl)carbamate can be utilized in intramolecular reductive amination reactions to construct chiral pyrrolidine rings. This is a powerful strategy for accessing substituted proline derivatives and other pyrrolidine-containing motifs that are key components of numerous biologically active molecules.[9]
Logical Relationship Diagram:
Caption: Logical workflow for the synthesis of chiral pyrrolidines.
Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors
Potential Precursor for Oseltamivir (Tamiflu®) Analogues
Oseltamivir (Tamiflu®) is an antiviral drug used to treat and prevent influenza A and B infections.[13][14][15][16] The synthesis of oseltamivir and its analogues often involves the construction of a highly functionalized cyclohexene ring. tert-Butyl (4-oxobutan-2-yl)carbamate, with its defined stereochemistry and versatile functional groups, represents a potential starting material for the synthesis of novel oseltamivir analogues, where modifications to the core structure could lead to improved efficacy or a different resistance profile.
Conclusion
tert-Butyl (4-oxobutan-2-yl)carbamate is a valuable and versatile chiral building block with significant applications in synthetic organic chemistry and drug discovery. Its efficient synthesis via the oxidation of the corresponding alcohol, coupled with the strategic utility of its aldehyde and Boc-protected amine functionalities, makes it an important intermediate for the construction of complex, biologically active molecules. The detailed methodologies and applications presented in this guide underscore its importance for researchers and scientists in the pharmaceutical industry.
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